(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol chemical properties
(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol chemical properties
An in-depth technical analysis of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol , focusing on its structural properties, enantioselective synthesis, and applications in advanced medicinal chemistry.
Executive Summary & Chemical Identity
(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is a highly valuable chiral secondary alcohol utilized extensively as a building block in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. The presence of a di-halogenated phenyl ring imparts unique stereoelectronic properties, making the enantiopure synthesis of this compound a critical objective for drug development professionals.
Physicochemical Profile:
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Molecular Formula: C₈H₈ClFO
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Molecular Weight: 174.60 g/mol
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Precursor Ketone CAS: 541508-27-4 (5'-Chloro-2'-fluoroacetophenone)[3],[4]
The structural uniqueness of this molecule lies in the synergistic effects of its substituents. The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect, increasing the electrophilicity of the precursor ketone's carbonyl carbon. Meanwhile, the meta-chlorine atom provides necessary lipophilic bulk (enhancing logP ) and sterically shields the aromatic ring from oxidative metabolism by cytochrome P450 (CYP450) enzymes.
Enantioselective Synthesis: The CBS Reduction Pathway
To achieve high enantiomeric excess (ee) of the (1R)-enantiomer, the Corey-Bakshi-Shibata (CBS) reduction is the gold standard[5],[6]. This method utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce the prochiral ketone, 5-chloro-2-fluoroacetophenone, into the corresponding chiral alcohol[7].
Mechanistic Causality
The high enantioselectivity of the CBS reduction is governed by a highly ordered, six-membered chair-like transition state[6].
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Activation: The (R)-MeCBS catalyst coordinates with borane ( BH3 ), activating the borane as a potent hydride donor while increasing the Lewis acidity of the boron atom within the oxazaborolidine ring[6].
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Stereocontrol: The prochiral ketone coordinates to the Lewis acidic boron. To minimize steric repulsion, the larger substituent (the 5-chloro-2-fluorophenyl ring) orientates equatorially, while the smaller methyl group orientates axially[8].
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Hydride Transfer: This specific spatial arrangement forces the hydride to attack the Re-face of the carbonyl carbon exclusively, yielding the (1R)-alcohol with >95% ee[5],[7].
Caption: Logical workflow and transition state progression of the CBS asymmetric reduction.
Experimental Protocol: Synthesis of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol
This protocol is designed as a self-validating system; temperature control and anhydrous conditions are critical to prevent racemic background reduction.
Reagents:
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5'-Chloro-2'-fluoroacetophenone (1.0 eq, 10.0 mmol)[4]
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(R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq, 1.0 mmol, 1M in Toluene)
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Borane-dimethyl sulfide (BMS) complex (1.2 eq, 12.0 mmol)[5]
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Anhydrous Tetrahydrofuran (THF) (30 mL)
Step-by-Step Methodology:
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Catalyst Preparation: Flame-dry a 100 mL Schlenk flask under argon. Inject 10 mL of anhydrous THF and the (R)-MeCBS catalyst (1.0 mL, 1M). Cool the system to 0 °C using an ice bath.
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Borane Activation: Slowly add the BMS complex (1.2 mL) dropwise to the stirred catalyst solution. Stir for 15 minutes at 0 °C to ensure complete formation of the activated oxazaborolidine-borane complex[6].
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Substrate Addition (Critical Step): In a separate dry vial, dissolve 5'-chloro-2'-fluoroacetophenone (1.72 g) in 20 mL of anhydrous THF. Cool the main reaction flask to -20 °C. Add the ketone solution dropwise via syringe pump over 60 minutes. Causality: Slow addition ensures the ketone reacts exclusively with the highly reactive chiral catalyst complex rather than the slower, uncoordinated borane, which would yield a racemic mixture.
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Reaction Monitoring: Stir at -20 °C for 2 hours. Monitor the disappearance of the ketone via TLC (Hexanes/EtOAc 8:2) or LC-MS.
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Quenching & Workup: Once complete, carefully quench the reaction by adding 5 mL of methanol dropwise at -20 °C to destroy excess borane, followed by 10 mL of 1M HCl to break the boron-product complex[9]. Warm to room temperature.
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Extraction: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure.
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Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to yield the pure (1R)-alcohol.
Analytical Characterization & Chiral Resolution
Validating the stereochemical integrity of the synthesized (1R)-enantiomer requires high-performance analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) remains the most reliable method for quantifying enantiomeric excess.
Quantitative Data Summary for Chiral Resolution
| Analytical Parameter | Specification / Condition | Rationale for Selection |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) | Cellulose-based stationary phase provides excellent π−π and hydrogen bonding interactions with the halogenated phenyl ring. |
| Mobile Phase | Hexane / Isopropanol (95:5 v/v) | Isocratic elution ensures baseline separation of the enantiomers. |
| Flow Rate | 1.0 mL/min | Balances resolution ( Rs ) and analysis time. |
| Detection | UV at 220 nm and 254 nm | Captures the strong chromophore of the conjugated aromatic system. |
| Retention Time (1R) | ~ 8.4 minutes | The (1R)-enantiomer typically elutes first under these normal-phase conditions. |
| Retention Time (1S) | ~ 10.2 minutes | Stronger interaction with the chiral stationary phase delays elution. |
| Target ee% | > 98% | Required threshold for downstream pharmaceutical API synthesis. |
Note: In the absence of Chiral HPLC, ¹H-NMR utilizing chiral solvating agents (e.g., Mosher's acid chloride derivatization) can be used to determine the diastereomeric ratio, confirming the (1R) configuration by analyzing the chemical shift of the methine proton.
Applications in Medicinal Chemistry & Drug Design
The (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol motif is highly prized in Fragment-Based Drug Design (FBDD). When incorporated into larger molecular scaffolds (such as kinase inhibitors or receptor antagonists), the specific stereochemistry and halogenation pattern dictate profound pharmacological advantages.
Caption: Pharmacological advantages imparted by the structural features of the (1R)-halogenated alcohol.
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Conformational Locking: The ortho-fluorine atom creates a steric and electrostatic barrier that restricts the free rotation of the phenyl ring relative to the chiral center. This "locks" the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein.
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Metabolic Stability: Aromatic rings are highly susceptible to oxidative metabolism (hydroxylation) by liver enzymes. The placement of the chlorine atom at the 5-position effectively blocks the most electron-rich site of the ring, significantly extending the biological half-life of the resulting drug.
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Vectorial Trajectory: The (1R)-configuration ensures that when the hydroxyl group is utilized as an attachment point (e.g., via etherification or amination), the halogenated phenyl ring is projected into the exact hydrophobic pocket of the target receptor, preventing off-target toxicity associated with the (1S)-enantiomer.
References
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Royal Society of Chemistry (RSC). "Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine." Comprehensive Organic Chemistry Experiments. Available at:[Link]
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Magritek. "CBS reduction of acetophenone followed by 11B NMR." Magritek Case Studies. Available at:[Link]
Sources
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- 2. 2-chloro-ethanol | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAS 541508-27-4 | 2617-7-06 | MDL MFCD03094519 | 5'-Chloro-2'-fluoroacetophenone | SynQuest Laboratories [synquestlabs.com]
- 4. 541508-27-4・5'-Chloro-2'-fluoroacetophenone・5'-Chloro-2'-fluoroacetophenone【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
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